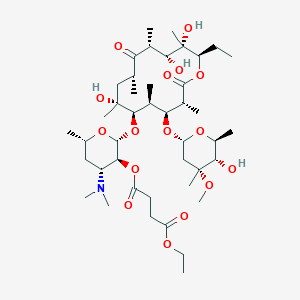

Erythromycin ethylsuccinate

描述

Erythromycin ethylsuccinate is a macrolide antibiotic derived from erythromycin A. It is commonly used to treat a variety of bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted diseases. This compound is known for its ability to inhibit bacterial protein synthesis, making it an effective treatment against gram-positive and some gram-negative bacteria .

准备方法

Synthetic Routes and Reaction Conditions: Erythromycin ethylsuccinate is synthesized by acylating erythromycin with monoethyl succinyl chloride in the presence of a base such as sodium bicarbonate. The reaction typically occurs in solvents like methylene chloride or chloroform at temperatures ranging from 0 to 27°C .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the crystallization of the compound from a solution. The process includes the formation of a gel-like phase, which is then filtered and dried under reduced pressure .

化学反应分析

Acidic Degradation Pathways

Erythromycin ethylsuccinate degrades in acidic environments (e.g., gastric pH ≤ 2), compromising its antibacterial efficacy.

Key Findings :

- Revised Mechanism : Earlier models incorrectly attributed degradation solely to enol ether formation. NMR studies confirm cladinose loss is the primary pathway .

- Kinetics : Degradation follows pseudo-first-order kinetics, with faster rates at lower pH .

Hydrolysis to Active Erythromycin

The prodrug undergoes enzymatic hydrolysis in vivo to release erythromycin, its active form.

Comparative Pharmacokinetics :

- Estolate vs. Ethylsuccinate : Erythromycin estolate shows higher AUC (3×) and delayed peak serum concentration (3h vs. 1h) compared to ethylsuccinate .

Stability in Aqueous Solutions

Stability varies significantly with pH and temperature, impacting storage and administration.

Reactivity with Other Compounds

科学研究应用

Clinical Uses

Erythromycin ethylsuccinate is indicated for the treatment of several infections, particularly those caused by susceptible strains of bacteria. The following table summarizes its primary applications:

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its oral bioavailability and metabolism. It is absorbed in the gastrointestinal tract, with peak plasma concentrations occurring approximately 2 to 4 hours post-administration. The drug is primarily metabolized in the liver and excreted via bile, with a half-life ranging from 1.5 to 2 hours.

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in treating various infections:

- Respiratory Infections : A study involving patients with community-acquired pneumonia demonstrated that this compound was effective in achieving clinical resolution in over 90% of cases when administered for a duration of at least ten days .

- Chlamydia Treatment : In a clinical trial focused on urethritis caused by Chlamydia trachomatis, patients treated with this compound showed significant improvements with minimal side effects, supporting its use as an alternative to other antibiotics like doxycycline .

- Prophylaxis in Rheumatic Heart Disease : this compound has been effectively used for continuous prophylaxis against streptococcal infections in patients with a history of rheumatic heart disease, demonstrating a reduction in recurrence rates when dosed at 400 mg twice daily .

Safety Profile and Side Effects

This compound is generally well-tolerated; however, it can cause gastrointestinal disturbances such as nausea, vomiting, and diarrhea. Rarely, it may lead to more severe reactions like hepatotoxicity and allergic reactions. Monitoring liver function during prolonged therapy is recommended.

作用机制

Erythromycin ethylsuccinate exerts its effects by binding to the 50S subunit of the bacterial ribosome. This binding inhibits the translocation of peptides during protein synthesis, effectively halting bacterial growth. The primary molecular target is the 23S ribosomal RNA within the 50S subunit .

相似化合物的比较

- Azithromycin

- Clarithromycin

- Spiramycin

Comparison: Erythromycin ethylsuccinate is unique due to its specific esterification with ethylsuccinate, which enhances its stability and absorption compared to other erythromycin derivatives. Unlike azithromycin and clarithromycin, this compound is less prone to acid degradation, making it more effective in oral formulations .

属性

CAS 编号 |

1264-62-6 |

|---|---|

分子式 |

C43H75NO16 |

分子量 |

862.1 g/mol |

IUPAC 名称 |

4-O-[4-(dimethylamino)-2-[[(7R,13S)-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate |

InChI |

InChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3/t22?,23?,24?,25?,26?,27?,28?,29?,32?,34?,35?,36?,37?,38?,40?,41-,42-,43-/m1/s1 |

InChI 键 |

NSYZCCDSJNWWJL-WHIGFMSZSA-N |

SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O |

手性 SMILES |

CCC1[C@@](C(C(C(=O)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O |

规范 SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O |

颜色/形态 |

WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER |

Key on ui other cas no. |

1264-62-6 |

Pictograms |

Irritant; Health Hazard |

保质期 |

AFTER RECONSTITUTION OF COMMERCIALLY AVAILABLE POWDER, SUSPENSIONS ARE STABLE FOR 10 DAYS @ 2-8 °C COMMERCIALLY AVAILABLE TABLETS & POWDER FOR ORAL SUSPENSION HAVE EXPIRATION DATES OF 2 YR FOLLOWING DATES OF MANUFACTURE COMMERCIALLY AVAILABLE SUSPENSIONS HAVE EXPIRATION DATES OF 18 MONTHS FOLLOWING DATES OF MANUFACTURE ERYTHROMYCIN ETHYLSUCCINATE IM INJECTION HAS AN EXPIRATION DATE OF 18 MONTHS FOLLOWING DATE OF MFR |

溶解度 |

FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL |

同义词 |

E-Mycin E EMycin E EryPed Erythromycin Ethylsuccinate Erythroped Ethyl Succinate, Eyrthromycin Ethylsuccinate, Erythromycin Eyrthromycin Ethyl Succinate Monomycin Pediamycin Succinate, Eyrthromycin Ethyl Wyamycin E |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Erythromycin ethylsuccinate is a prodrug that is hydrolyzed in the body to release the active moiety, erythromycin. [] Erythromycin acts by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. [, , , ]

A: The absorption of this compound can be influenced by factors such as food intake, age, and the specific formulation used. [, ] For instance, administration with meals can increase the absorption of this compound. [] In infants under one month old, absorption is lower compared to older children. []

A: this compound exhibits lower bioavailability compared to enteric-coated erythromycin base pellets. [] Additionally, a study found that a twice-daily administration of erythromycin estolate resulted in higher plasma concentrations compared to this compound when administered at a higher dose and more frequent intervals. []

A: Various methods are used for the analysis of this compound, including high-performance liquid chromatography (HPLC), HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), capillary electrophoresis (CE), spectrophotometry, and microbiological assays. [, , , , , , , , ]

A: this compound can be hydrolyzed in biological samples, making it essential to use appropriate extraction and analytical techniques to accurately quantify the parent drug and its active metabolite, erythromycin. []

A: this compound can undergo degradation under certain conditions, influencing its stability and efficacy. [] It is crucial to consider factors such as temperature, pH, and the presence of excipients during formulation to ensure optimal stability. [, ]

A: Research suggests that optimizing the crystallization process, selecting appropriate excipients, and exploring different drug delivery systems can potentially improve the stability, solubility, and bioavailability of this compound. [, ]

A: this compound can interact with other medications, potentially altering their metabolism and clearance. [, , , ] For instance, co-administration with theophylline may increase theophylline levels, requiring dosage adjustments. []

A: Depending on the specific infection and patient factors, alternative antibiotics such as cefuroxime, azithromycin, ciprofloxacin, clavulanate-potentiated amoxicillin, and roxithromycin may be considered. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。